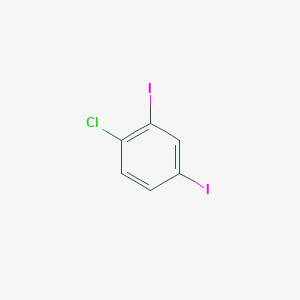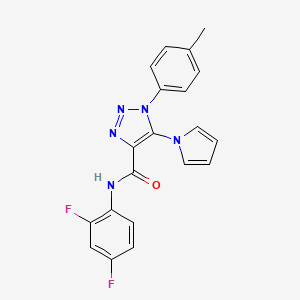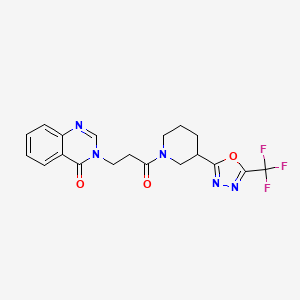
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H18F3N5O3 and its molecular weight is 421.38. The purity is usually 95%.
BenchChem offers high-quality 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone-oxadiazole conjugates have been developed through multi-step synthesis processes, demonstrating significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The introduction of propyl moieties on the quinazolinone ring enhanced cytotoxic activity, showcasing the potential for cancer therapy applications (Hassanzadeh et al., 2019).
The synthesis of novel antimicrobial and antiviral drugs incorporating quinazolinone and oxadiazole structures has been proposed. Molecular and crystal structures of these compounds were characterized, and their biological activity predicted through molecular docking, indicating their potential in treating infectious diseases (Vaksler et al., 2023).
Piperidine derivatives with a quinazolinone ring system have been synthesized and tested for antihypertensive activity, revealing strong hypotension effects in the spontaneously hypertensive rat model. This suggests their use as potential antihypertensive agents (Takai et al., 1986).
Research on 1,3,4-oxadiazole derivatives containing piperidine or pyrrolidine rings showed strong antimicrobial activity, highlighting the importance of structure-activity relationships in developing effective antimicrobial agents (Krolenko et al., 2016).
Another study synthesized quinazolinone derivatives with varying heterocyclic rings and tested them for cardiotonic activity, demonstrating the potential of these compounds in treating cardiac disorders (Nomoto et al., 1991).
properties
IUPAC Name |
3-[3-oxo-3-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c20-19(21,22)18-25-24-16(30-18)12-4-3-8-26(10-12)15(28)7-9-27-11-23-14-6-2-1-5-13(14)17(27)29/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLWZMOEBOTBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2397423.png)

![3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2397425.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)

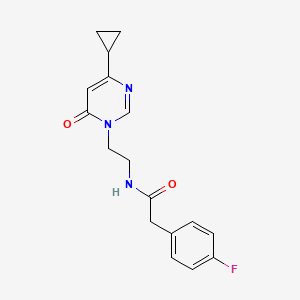
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2397435.png)

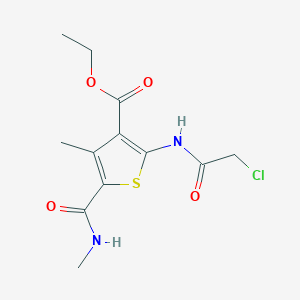
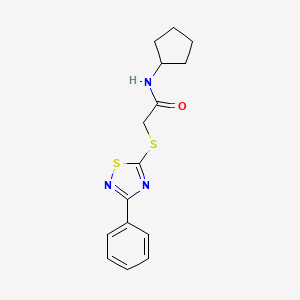
![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
